7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Description

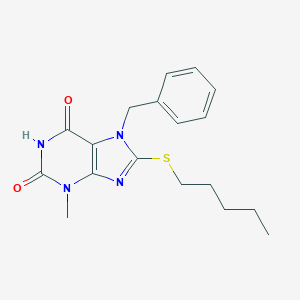

7-Benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by three key substituents: a benzyl group at the N7 position, a methyl group at N3, and a pentylsulfanyl moiety at C8 (Fig. 1). Its molecular formula is C₁₈H₂₂N₄O₂S, with a molecular weight of 358.46 g/mol. The compound is synthesized via alkylation of theophylline derivatives, often employing benzyl chloride or analogous reagents under nucleophilic substitution (Sₙ2) conditions . Microwave or ultrasound irradiation has been utilized to optimize reaction efficiency and yield in related purine syntheses .

Properties

IUPAC Name |

7-benzyl-3-methyl-8-pentylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-3-4-8-11-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFNPYOIRYZGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 301354-21-2, exhibits structural features that may contribute to its pharmacological properties, particularly in the context of anticancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2S. Its molecular weight is approximately 366.46 g/mol. The presence of the pentylsulfanyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 366.46 g/mol |

| CAS Number | 301354-21-2 |

| Structural Features | Purine derivative |

Anticancer Potential

Research indicates that purine derivatives, including this compound, exhibit anticancer properties. A study demonstrated that similar compounds could inhibit the activity of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of key signaling pathways associated with tumor growth.

Mechanistic Studies

In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to activate caspase pathways, leading to programmed cell death . Further mechanistic studies are required to elucidate the precise pathways influenced by this compound.

Study on Anticancer Activity

A notable case study involved the synthesis and evaluation of various purine derivatives for their anticancer activity against non-small cell lung cancer (NSCLC). The results indicated that certain modifications to the purine structure enhanced cytotoxicity against NSCLC cell lines. Although specific data on this compound were not detailed in this study, it suggests a promising avenue for further research into its potential as an anticancer agent .

Comparison with Similar Compounds

Position 7 (N7)

- 7-Benzyl group (target compound): Enhances aromatic π-π stacking interactions with protein targets, as observed in adenosine receptor binding studies .

- 7-Hexadecyl (7-hexadecyl-3-methyl-8-(pentylsulfanyl)-...) (): The long alkyl chain drastically elevates lipophilicity (LogP > 6), likely impairing aqueous solubility but improving lipid bilayer penetration.

Position 8 (C8)

- Pentylsulfanyl (target compound) : Balances hydrophobicity and steric effects, favoring interactions with hydrophobic enzyme pockets (e.g., SIRT3, SARS-CoV-2 main protease) .

- Methylsulfanyl (3-Methyl-8-(methylsulfanyl)-7-pentyl-...) (): Shorter chain reduces hydrophobic interactions but may improve metabolic stability by limiting oxidative degradation.

- 3-Chloro-2-hydroxypropylsulfanyl (7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-...) (): Introduces polar functional groups, enhancing water solubility but possibly compromising target affinity due to steric hindrance.

Position 3 (N3)

- Methyl group (target compound) : A common substituent in xanthine derivatives, contributing to metabolic stability by blocking N-demethylation pathways.

Key Findings :

SIRT3 Inhibition : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold () exhibits potent SIRT3 inhibition. The target compound’s pentylsulfanyl group may mimic mercapto interactions but requires validation .

Antiviral Potential: A related compound with a smaller C8 substituent (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-...) demonstrated superior binding to SARS-CoV-2 main protease due to optimized cavity fit .

Anti-inflammatory Activity: 8-Benzylaminoxanthines () with cyclopropyl and propargyl groups showed dual adenosine A1/A2A receptor antagonism, suggesting substituent flexibility in modulating receptor specificity.

Preparation Methods

Precursor Synthesis: 8-Bromo-7-Benzyl-3-Methylxanthine

The synthesis begins with 8-bromo-7-benzyl-3-methylxanthine , a critical intermediate. This compound is prepared via:

-

Bromination of 7-benzyl-3-methylxanthine using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dimethylformamide, DMF).

-

Purification via recrystallization from ethanol/water mixtures, yielding a halogenated purine core reactive toward thiolate nucleophiles.

Nucleophilic Aromatic Substitution at C8

The pentylsulfanyl group is introduced via SNAr, leveraging the 8-bromo intermediate’s susceptibility to nucleophilic attack.

Reaction Conditions

-

Nucleophile : Pentanethiol (pentylthiol) is deprotonated by a strong base (e.g., potassium carbonate, K₂CO₃) to generate the thiolate ion (C₅H₁₁S⁻).

-

Catalyst : Potassium iodide (KI) is added to facilitate bromide-thiolate exchange, enhancing reaction kinetics.

-

Solvent : A mixture of n-butyl acetate and dipolar aprotic solvents (e.g., DMF) is optimal for balancing solubility and reactivity.

-

Temperature : 85–125°C, maintained for 4–8 hours to ensure complete substitution.

Mechanistic Insight :

The thiolate ion attacks the electron-deficient C8 position, displacing bromide via a two-step addition-elimination pathway. The reaction’s success hinges on the base’s ability to generate a potent nucleophile and the solvent’s capacity to stabilize transition states.

Work-Up and Purification

Post-reaction processing ensures high purity and yield:

Acid-Base Extraction

Salt Formation and Isolation

-

The free base is converted to a tartrate salt using D-(-)-tartaric acid in a methanol/denatured alcohol (DNS) mixture.

-

Crystallization at 35–75°C yields the pure compound, with final isolation via vacuum filtration.

Analytical Characterization

Key analytical data for the target compound include:

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methodologies

The table below contrasts synthetic approaches for analogous purine-2,6-dione derivatives:

*Theoretical yield based on analogous reactions.

Challenges and Optimization Strategies

Reaction Efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.